N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide
Description
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide is a synthetic small molecule characterized by a benzamide scaffold substituted with a 2-methoxy group and linked to an imidazo[1,2-a]pyridine-containing phenyl moiety.
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-7-3-2-6-17(19)21(25)22-16-11-9-15(10-12-16)18-14-24-13-5-4-8-20(24)23-18/h2-14H,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDQAQJNFUBNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine and other choline esters that function as neurotransmitters, while LOX plays a significant role in the metabolism of polyunsaturated fatty acids to form leukotrienes.
Mode of Action
This compound interacts with its targets (AChE, BChE, and LOX) by inhibiting their activities. The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The inhibition of LOX, on the other hand, can lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, leading to an increase in acetylcholine levels. This can enhance neurotransmission in the nervous system. The inhibition of LOX affects the arachidonic acid pathway, potentially leading to a decrease in the production of inflammatory mediators like leukotrienes.
Result of Action
The inhibition of AChE, BChE, and LOX by this compound can lead to enhanced cholinergic transmission and a potential decrease in inflammatory responses. These effects could be beneficial in the treatment of conditions like Alzheimer’s disease, where increased cholinergic transmission is desired, and in conditions where a reduction in inflammation is beneficial.
Biological Activity
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanism of action, target interactions, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C21H17N3O2
- Molecular Weight : 343.4 g/mol
- Purity : Typically ≥ 95% .
The primary biological activity of this compound involves the inhibition of key enzymes:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
- Lipoxygenase (LOX)
Mode of Action
-
Inhibition of AChE and BChE :
- These enzymes are crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission in the nervous system, which may be beneficial in treating conditions like Alzheimer's disease .
-
Inhibition of LOX :
- LOX is involved in the inflammatory response by catalyzing the formation of leukotrienes from arachidonic acid. Inhibition of LOX can reduce inflammation and has potential applications in treating inflammatory diseases .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives have shown IC50 values in the nanomolar range against various cancer cell lines:
These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance antitumor efficacy.
Neuroprotective Effects
The inhibition of AChE and BChE not only suggests potential use in cognitive enhancement but also indicates neuroprotective effects. By increasing acetylcholine levels, this compound may help in conditions characterized by cholinergic deficits .
Study on Cholinergic Activity Enhancement
A study evaluated the effects of this compound on mouse models with induced cholinergic deficits. The results demonstrated:
- Significant improvement in cognitive function as measured by maze tests.
- Increased acetylcholine levels in the hippocampus post-treatment.
This supports its potential application in neurodegenerative diseases .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the methoxy group on the benzamide ring significantly impacts molecular interactions:
- Sulpiride (): A 2-methoxybenzamide derivative with an aminosulfonyl group, demonstrating the versatility of the benzamide core in divergent therapeutic applications (tranquilizer vs. kinase inhibition).
Heterocyclic Core Modifications
Physicochemical Properties
*Estimated based on analogs; †Predicted from (LogP ~3.5 for similar structures); ‡Assumed from solubility trends.
Pharmacological and Therapeutic Implications
- Kinase Inhibition : GSK1904529A’s IGF-IR targeting (Ki = 86 nM) suggests that the target compound, with a simpler structure, may exhibit weaker but more selective inhibition due to reduced steric bulk .
- Tranquilizer Activity : Sulpiride () demonstrates that 2-methoxybenzamide derivatives can act on CNS targets, though the imidazopyridine moiety in the target compound likely shifts activity toward peripheral receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
